

# A Comparative Spectroscopic Analysis of Synthetic versus Natural Butyl Nonanoate

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## Compound of Interest

Compound Name: *Butyl nonanoate*

Cat. No.: *B1595214*

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Prepared for researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the spectral data for synthetic and natural **butyl nonanoate**. The fundamental principle underlying this comparison is that the spectral properties of a pure chemical compound are identical regardless of its origin. Therefore, this analysis serves to confirm the chemical identity and purity of **butyl nonanoate** through a multi-technique spectroscopic approach.

## Introduction

**Butyl nonanoate** ( $C_{13}H_{26}O_2$ ) is an ester known for its fruity aroma and is used in the flavor and fragrance industry.[1] It can be produced synthetically, typically through the acid-catalyzed esterification of nonanoic acid and butanol, or sourced from natural origins.[1] For scientific and pharmaceutical applications, confirming the identity and purity of such compounds is critical. This guide outlines the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for pure **butyl nonanoate**. Any deviation from these reference spectra would suggest the presence of impurities, which might differ based on the compound's synthetic or natural source.

## Data Summary Tables

The following tables summarize the expected spectral data for pure **butyl nonanoate**.

Table 1:  $^1H$  NMR Spectral Data of **Butyl Nonanoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.06	t	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>
~2.28	t	2H	-C(=O)-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>
~1.62	m	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> & -C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~1.29	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub> (nonanoyl chain) & -O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.90	t	6H	-CH <sub>3</sub> (butyl chain) & -CH <sub>3</sub> (nonanoyl chain)

Data is predicted and compiled from typical ester spectra.

Table 2: <sup>13</sup>C NMR Spectral Data of **Butyl Nonanoate**

Chemical Shift (ppm)	Assignment
~173.9	C=O (Ester Carbonyl)
~64.1	-O-CH <sub>2</sub> - (Butyl Chain)
~34.4	-CH <sub>2</sub> -C=O (Nonanoyl Chain)
~31.8	-CH <sub>2</sub> (CH <sub>2</sub> ) <sub>5</sub> CH <sub>3</sub> (Nonanoyl Chain)
~30.7	-O-CH <sub>2</sub> -CH <sub>2</sub> - (Butyl Chain)
~29.2	-CH <sub>2</sub> - (Multiple on Nonanoyl Chain)
~25.0	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (Nonanoyl Chain)
~22.6	-CH <sub>2</sub> -CH <sub>3</sub> (Nonanoyl Chain)
~19.2	-O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> - (Butyl Chain)
~13.9	-CH <sub>3</sub> (Butyl Chain)
~13.7	-CH <sub>3</sub> (Nonanoyl Chain)

Source: Predicted values based on spectroscopic databases. For an example of a similar compound's spectrum, see reference[2].

Table 3: Mass Spectrometry (GC-MS) Data of **Butyl Nonanoate**

m/z	Relative Intensity	Proposed Fragment
214	Low	[M] <sup>+</sup> (Molecular Ion)
159	High	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> CO] <sup>+</sup> (Acylium ion)
141	Medium	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> CO - H <sub>2</sub> O] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)
56	Very High	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Butene radical cation from McLafferty rearrangement)

Source: NIST Mass Spectrometry Data Center.[3][4]

Table 4: Infrared (IR) Spectroscopy Data of **Butyl Nonanoate**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~2950-2850	C-H stretching (alkane)
~1740	C=O stretching (ester)
~1465	C-H bending (alkane)
~1170	C-O stretching (ester)

Source: Typical values for esters.[5]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **butyl nonanoate** sample in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
  - Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
  - Processing is similar to  $^1\text{H}$  NMR, with referencing to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

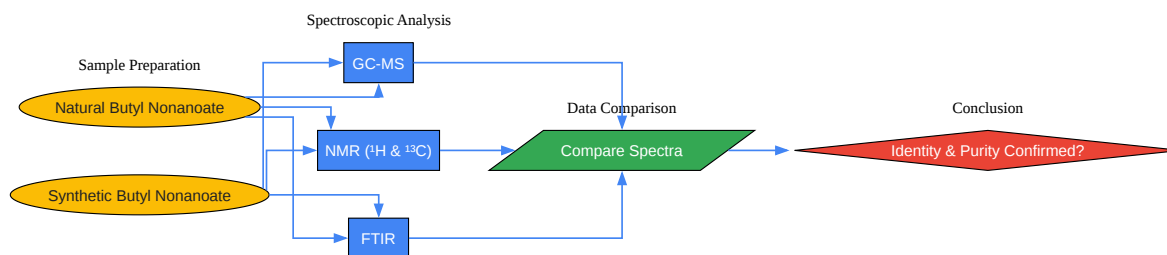
## 2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **butyl nonanoate** sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Injector Temperature: 250 °C.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - The resulting mass spectrum of the GC peak corresponding to **butyl nonanoate** is compared to a reference library (e.g., NIST).

## 3. Fourier-Transform Infrared (FTIR) Spectroscopy

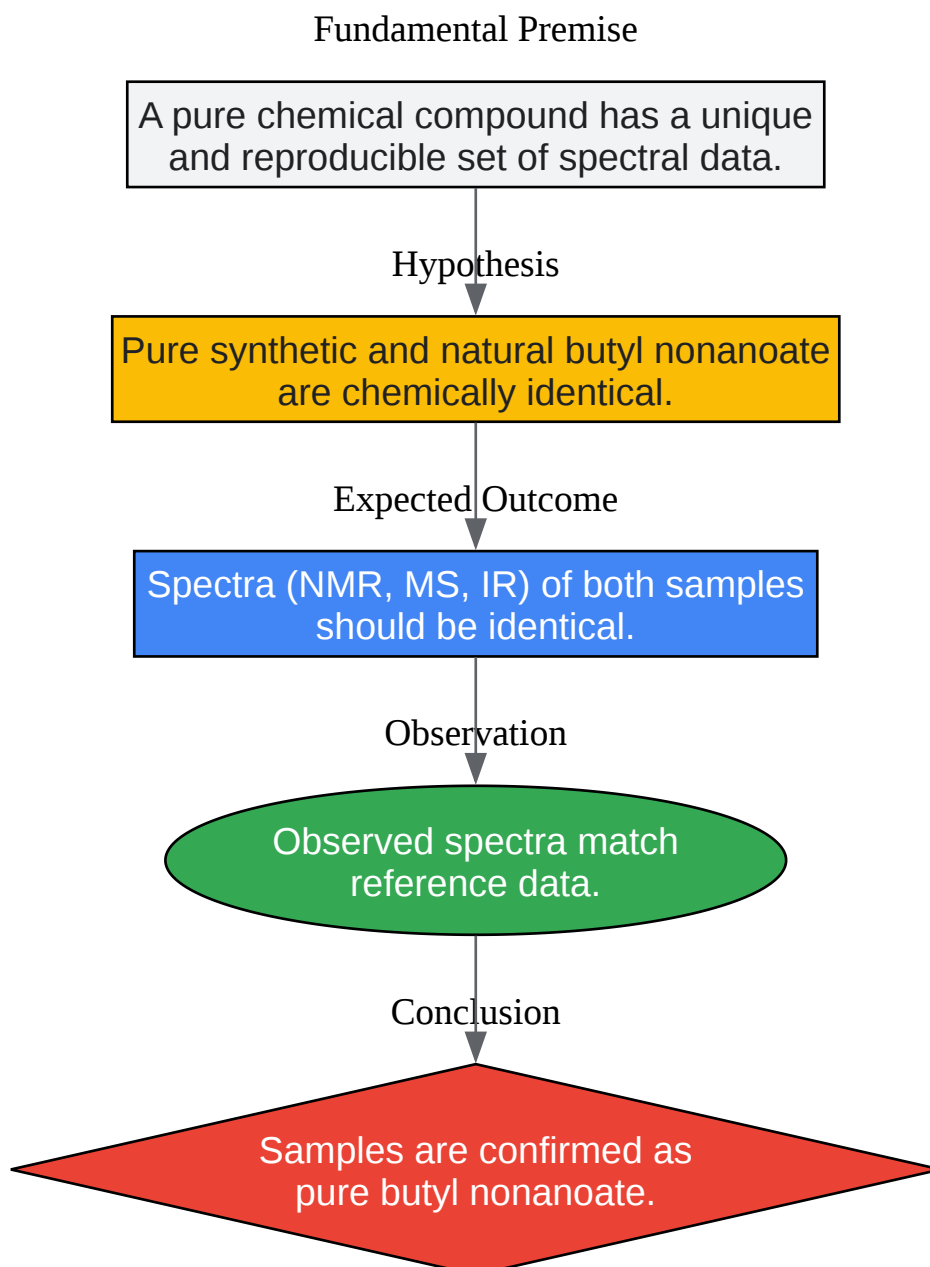
- Sample Preparation: For a liquid sample like **butyl nonanoate**, a small drop can be placed directly onto the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl).
- Instrumentation: A standard FTIR spectrometer.
- Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ . The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

## Visualizations



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Caption: Experimental workflow for spectral data comparison.



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Caption: Logical relationship of spectral data comparison.

In conclusion, while the terms "synthetic" and "natural" denote different origins, the spectral data for pure **butyl nonanoate** will be identical for both. The analytical techniques outlined provide a robust framework for verifying the chemical identity and purity of the compound, which is of paramount importance in research and development. Any observed differences in

the spectra would not be inherent to the **butyl nonanoate** molecule itself but would indicate the presence of impurities related to its specific manufacturing or extraction process.

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## References

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